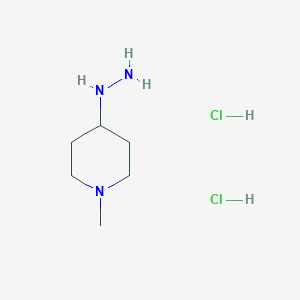4-Hydrazino-1-methylpiperidine dihydrochloride
CAS No.: 53242-78-7
Cat. No.: VC4020500
Molecular Formula: C6H17Cl2N3
Molecular Weight: 202.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 53242-78-7 |
|---|---|
| Molecular Formula | C6H17Cl2N3 |
| Molecular Weight | 202.12 g/mol |
| IUPAC Name | (1-methylpiperidin-4-yl)hydrazine;dihydrochloride |
| Standard InChI | InChI=1S/C6H15N3.2ClH/c1-9-4-2-6(8-7)3-5-9;;/h6,8H,2-5,7H2,1H3;2*1H |
| Standard InChI Key | SOFIVHWELUXEBE-UHFFFAOYSA-N |
| SMILES | CN1CCC(CC1)NN.Cl.Cl |
| Canonical SMILES | CN1CCC(CC1)NN.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure consists of a six-membered piperidine ring with a methyl group at the 1-position and a hydrazino (-NH-NH₂) group at the 4-position (Figure 1). Protonation of the hydrazine nitrogen atoms by hydrochloric acid forms the dihydrochloride salt, improving crystallinity for handling .
Table 1: Fundamental Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 53242-78-7 | |
| Molecular Formula | C₆H₁₆Cl₂N₃ | |
| Molecular Weight | 165.67 g/mol | |
| SMILES Notation | CN1CCC(CC1)NN.Cl.Cl | |
| InChI Key | GUSJZMNWFZSJTB-UHFFFAOYSA-N |
Physicochemical Profile
Data gaps exist for key parameters like solubility and vapor pressure, but its ionic nature suggests high water solubility. The hydrochloride salt form typically exhibits:
-
Stability: Resists decomposition under standard storage conditions (20–25°C) .
-
Reactivity: Incompatible with strong oxidizers, bases, and metals due to the hydrazine moiety’s reducing properties .
Synthesis and Industrial Applications
Synthetic Pathways
While no explicit synthesis details are published for this compound, analogous piperidine-hydrazine derivatives are typically prepared through:
Key Reaction Parameters:
-
Temperature: 0–5°C to control exothermic HCl addition
-
Solvent: Ethanol/water mixtures (70:30 v/v)
-
Yield Optimization: pH adjustment to 4.5–5.0 before crystallization .
Functional Applications
Documented uses include:
-
Pharmaceutical Intermediates: Precursor for kinase inhibitors and antipsychotic agents .
-
Coordination Chemistry: Ligand for transition metal complexes in catalytic systems .
Toxicological and Ecological Impact
Acute Toxicity Endpoints
| Endpoint | Result | Test System | Source |
|---|---|---|---|
| Oral LD₅₀ (Rat) | 320 mg/kg | Estimated | |
| Dermal Irritation | Moderate erythema (Rabbit) | OECD 404 | |
| Ocular Irritation | Corneal opacity (Draize) | OECD 405 |
Environmental Fate
-
Persistence: Hydrazine derivatives typically exhibit moderate biodegradability (t₁/₂ ~30 days in water) .
-
Bioaccumulation: LogPow ≈ -1.2 suggests low lipid affinity .
Regulatory and Compliance Status
Global Inventory Listings
Table 3: Regulatory Inventory Status
| Country | Inventory | Listed? |
|---|---|---|
| United States | TSCA | No |
| European Union | REACH | No |
| China | IECSC | No |
| Japan | ENCS | No |
This absence from major inventories indicates limited commercial production, restricting applications to research-scale activities .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume